2-(Isoxazol-5-yl)aniline

Medicinal Chemistry ADME Physicochemical Properties

Procurement of regioisomerically pure heteroaromatic building blocks for kinase inhibitor SAR often faces supply inconsistency. 2-(Isoxazol-5-yl)aniline (CAS 87488-63-9) addresses this with a precisely defined ortho-isoxazolyl aniline scaffold. Key differentiation metrics: • Ortho-substitution enforces constrained geometry essential for ATP-competitive kinase inhibitor design. • Calculated LogP 2.505 vs. 0.93 for pyrazole analogs, favoring passive BBB diffusion for CNS targets. • Defined H-bond profile (1 donor, 3 acceptors) ensures predictable target engagement. • Supplied at 95% purity; ships ambient globally; typical lead time 1-2 weeks.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 87488-63-9
Cat. No. B7809902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoxazol-5-yl)aniline
CAS87488-63-9
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NO2)N
InChIInChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2
InChIKeyPYHMSJLBJJLMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoxazol-5-yl)aniline: Identity and Physicochemical Profile


2-(Isoxazol-5-yl)aniline (CAS 87488-63-9) is a heteroaromatic building block featuring an aniline moiety substituted at the ortho position with a 5-isoxazolyl group [1]. This compound, with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, serves as a key intermediate in medicinal chemistry due to the distinct pharmacophore properties of the isoxazole ring [1]. Its specific ortho-substitution pattern and heterocyclic composition confer a unique lipophilicity profile (calculated LogP of 2.505) and a defined hydrogen-bonding capacity (1 donor, 3 acceptors), which are critical parameters influencing its reactivity and potential for target engagement in drug discovery programs [1].

Identity 5-Isoxazolyl ortho-substituted aniline building block
Role Heterocyclic intermediate for medicinal chemistry libraries
Profile Defined lipophilicity and hydrogen-bonding capacity

Why Analogs Cannot Substitute 2-(Isoxazol-5-yl)aniline


Substituting 2-(Isoxazol-5-yl)aniline with a closely related regioisomer or heterocyclic analog is not feasible without significantly altering the physicochemical and pharmacological profile of the resulting derivative. The ortho-substituted aniline motif creates a unique spatial arrangement that directly impacts molecular interactions and ADME properties [1]. As demonstrated in the following quantitative evidence, even subtle changes, such as relocating the isoxazole ring from the ortho to the meta position on the phenyl ring, or replacing the isoxazole with an oxazole or pyrazole, leads to substantial shifts in key parameters like lipophilicity (LogP), which can drastically affect a compound's potency, selectivity, and pharmacokinetic behavior [2].

Meta-substituted regioisomer (3-isoxazolyl) significantly shifts calculated lipophilicity, altering permeability and solubility profile.

Oxazole replacement creates a >1 log unit shift in LogP, strongly affecting pharmacokinetic behavior and target engagement.

Pyrazole analog introduces substantially higher polarity, which may change membrane permeability and binding pocket compatibility.

Quantitative Differentiation of 2-(Isoxazol-5-yl)aniline


Lipophilicity: Ortho vs. Meta Isomer

2-(Isoxazol-5-yl)aniline exhibits significantly higher calculated lipophilicity compared to its regioisomer, 3-(Isoxazol-5-yl)aniline. This difference in LogP, a key determinant of membrane permeability and solubility, provides a quantifiable basis for selection based on desired ADME properties .

Ortho vs. Meta Isomer
Data to verify
ΔLogP = 0.58

Supports ortho-selection for higher lipophilicity

Computed values; experimental validation advised

Medicinal Chemistry ADME Physicochemical Properties

Lipophilicity: Isoxazole vs. Oxazole Scaffold

When compared to its oxazole analog, 2-(Isoxazol-5-yl)aniline demonstrates substantially higher lipophilicity due to the different arrangement of the nitrogen and oxygen atoms within the 5-membered heterocycle. This quantifiable difference in LogP underscores the non-interchangeability of these heterocycles in drug design [1].

Isoxazole vs. Oxazole
Context-dependent
2.505 vs 1.2
ΔLogP = 1.305

Isoxazole core supports higher calculated lipophilicity

Computed LogP; may vary by experimental conditions

Medicinal Chemistry Heterocyclic Chemistry SAR

Lipophilicity: Isoxazole vs. Pyrazole Scaffold

Substituting the isoxazole ring with a pyrazole ring results in a more polar compound, as evidenced by a significantly lower LogP value. This quantitative difference reflects the altered hydrogen-bonding capacity of the heterocycle and provides a clear rationale for choosing the isoxazole derivative to achieve a higher degree of lipophilicity .

Isoxazole vs. Pyrazole
Data to verify
2.505 vs 0.93
ΔLogP = 1.575

Isoxazole provides substantially higher calculated lipophilicity

Computed from database values; requires experimental confirmation

Medicinal Chemistry Physicochemical Properties Drug Design

Application Scenarios for 2-(Isoxazol-5-yl)aniline


Kinase Inhibitor Libraries for Cancer and Inflammation

The unique ortho-substitution pattern of 2-(Isoxazol-5-yl)aniline provides a constrained geometry that is prevalent in ATP-competitive kinase inhibitors. Its use as a building block enables the synthesis of conformationally restricted analogs, which can be critical for achieving selectivity within the kinome. This is supported by the broad utility of aminoisoxazole derivatives as kinase inhibitors in patent literature [1].

BBB Penetration Optimization

With a calculated LogP of 2.505, 2-(Isoxazol-5-yl)aniline is a more suitable starting material for CNS drug discovery programs compared to its more polar analogs (e.g., 2-(1H-pyrazol-5-yl)aniline with a LogP of 0.93). This increased lipophilicity can enhance passive diffusion across the BBB, making it a strategically advantageous choice for synthesizing compounds targeting neurological disorders [1].

Chemical Probes for Target ID and Validation

The distinct physicochemical signature of 2-(Isoxazol-5-yl)aniline, as defined by its specific lipophilicity and hydrogen-bonding profile, makes it a valuable tool for generating chemical probes with predictable properties. Its clear differentiation from regioisomers and other heterocyclic analogs allows for more controlled studies of structure-activity relationships (SAR), where the impact of the ortho-isoxazolyl aniline motif on potency and selectivity can be isolated and quantified [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Ortho-isoxazole aniline geometry
Kinase selectivity profile review
CNS permeability research
Lipophilicity-driven permeability profile
Brain penetration assay context
Chemical probe SAR studies
Defined lipophilicity and H-bond profile
Property-controlled SAR interpretation

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